mechanism of action of 2,4-thiazolidinedithione derivatives
mechanism of action of 2,4-thiazolidinedithione derivatives
An In-Depth Technical Guide on the Polypharmacological Mechanisms of 2,4-Thiazolidinedithione Derivatives
Executive Summary & Structural Rationale
The 2,4-thiazolidinedithione (2,4-TZDT) scaffold—often referred to as thiorhodanine—is a sulfur-rich, five-membered heterocyclic core that has emerged as a privileged structure in modern medicinal chemistry. While its oxygenated analog, 2,4-thiazolidinedione (TZD), is classically recognized for its antidiabetic properties via PPAR-γ agonism, the isosteric replacement of oxygen with sulfur at the C-2 and C-4 positions fundamentally alters the electronic distribution, lipophilicity, and target-binding landscape of the molecule[1].
Ab initio calculations and spectroscopic studies confirm that 2,4-TZDT exists predominantly in the highly stable dithio (keto-thione) tautomeric form[2]. The pharmacological versatility of 2,4-TZDT derivatives is driven by two highly reactive sites:
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The N-3 Position: Serves as a primary site for alkylation or arylation, modulating the lipophilicity required for cellular penetration and specific kinase pocket binding[3].
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The C-5 Active Methylene: Undergoes Knoevenagel condensations to form 5-ylidene derivatives. The resulting exocyclic double bond conjugated with the C-4 thiocarbonyl group creates an electrophilic center capable of Michael addition to nucleophilic protein residues (e.g., cysteine thiols in target enzymes)[4].
Core Mechanisms of Action
Oncology: Tubulin Polymerization & Kinase Inhibition
The most profoundly validated mechanism of action for 2,4-TZDT derivatives in oncology is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β -tubulin, these compounds prevent the thermodynamic assembly of microtubules[1][5].
This disruption leads to a cascade of cellular events:
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Mitotic Catastrophe: The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to profound cell cycle arrest at the G2/M phase[5][6].
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Apoptotic Induction: Prolonged G2/M arrest modulates the expression of key regulatory proteins, including the downregulation of cyclin B1 and cdc25C, and the hyperphosphorylation of histone H3. This culminates in the activation of caspase-9 and intrinsic apoptosis[5].
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Kinase & Enzyme Targeting: Beyond tubulin, specific arylsulfonate-conjugated 2,4-TZDTs act as dual inhibitors of EGFR and VEGFR-2 tyrosine kinases, suppressing downstream proliferation pathways in hepatocellular carcinoma (HepG2)[6]. Furthermore, they exhibit selective inhibition of Carbonic Anhydrases IX and XII (CAIX/CAXII), which are critical for pH regulation in hypoxic tumor microenvironments[7].
Caption: Mechanism of tubulin inhibition and apoptotic induction by 2,4-TZDT derivatives.
Virology: Protease Inhibition
Recent repurposing efforts have identified 2,4-TZDT hybrids (particularly benzothiazolyl-pyridine derivatives with fluorine or trifluoromethyl substitutions) as potent antiviral agents against SARS-CoV-2 and H5N1[8]. The mechanism of action involves the direct inhibition of the CoV-3CL protease (Main Protease, Mpro), a cysteine protease essential for viral polyprotein cleavage[5][9]. The electrophilic nature of the 5-ylidene-2,4-TZDT core likely facilitates a covalent or strong electrostatic interaction with the catalytic cysteine (Cys145) of the 3CL protease.
Metabolic Regulation
While less pronounced than their TZD counterparts, certain 5-ene-2,4-TZDT derivatives retain the ability to act as partial agonists for Peroxisome Proliferator-Activated Receptor gamma (PPAR- γ )[1][4]. More importantly, 3-alkanecarboxylic acid derivatives of this scaffold act as high-affinity inhibitors of Aldose Reductase. By inhibiting this rate-limiting enzyme in the polyol pathway, they prevent the toxic accumulation of sorbitol, thereby mitigating diabetic complications such as neuropathy and retinopathy[1][4].
Caption: Polypharmacological target network of the 2,4-thiazolidinedithione scaffold.
Quantitative Efficacy Summary
The structural tuning of 2,4-TZDT yields highly specific IC 50 profiles depending on the target cell line or viral strain. The table below synthesizes benchmark quantitative data from recent structural-activity relationship (SAR) studies[5][7][8][9].
| Target / Cell Line | Compound Class / Modification | Observed IC 50 / Activity | Reference Standard |
| Tubulin Polymerization | Arylsulfonate-2,4-TZDT (Compound 8b) | 0.832 ± 0.031 µg/mL | Colchicine: 0.810 µg/mL |
| MCF-7 (Breast Cancer) | Thiopyrano-thiazole hybrid (Compound 8d) | 3.90 ± 0.4 µM | Doxorubicin: 4.17 µM |
| HepG2 (Liver Cancer) | Indole-1,2,4-triazole-TZDT hybrid | 0.23 ± 0.08 µM | Combretastatin A-4: 2.1 µM |
| SARS-CoV-2 3CLpro | Benzothiazolyl-pyridine-TZDT (Compound 8h) | 240.6 µg/mL | Lopinavir: 129.8 µg/mL |
| SARS-CoV-2 Replication | Benzothiazolyl-pyridine-TZDT (Compound 8h) | 3.669 µM | Lopinavir: N/A |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous reproducibility and scientific integrity, the following methodologies detail the causality behind each experimental step used to validate 2,4-TZDT mechanisms.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To quantify the direct inhibition of tubulin assembly by 2,4-TZDT derivatives. Causality & Design: Tubulin polymerization is a thermodynamically driven process requiring GTP and optimal temperature (37°C). By measuring absorbance at 340 nm, we can track the increase in turbidity as soluble tubulin dimers assemble into insoluble microtubule polymers.
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Preparation of Tubulin Master Mix: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2 , pH 6.9). Rationale: PIPES maintains physiological pH without chelating metals, while EGTA chelates calcium, which otherwise inhibits polymerization.
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Addition of GTP: Add GTP to a final concentration of 1 mM. Rationale: GTP hydrolysis at the β -tubulin subunit provides the necessary energy landscape for microtubule lattice closure.
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Compound Incubation: Aliquot the tubulin mix into a pre-warmed 96-well half-area plate. Add the 2,4-TZDT derivative (dissolved in DMSO, final DMSO <1% to prevent solvent-induced denaturation) at varying concentrations (0.1 µM to 10 µM). Include Colchicine as a positive control and DMSO as a vehicle control.
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Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Read absorbance at 340 nm every 1 minute for 60 minutes.
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Data Analysis: Calculate the V max of the linear growth phase. The IC 50 is determined by plotting the percentage of inhibition (relative to the vehicle control) against the log of the compound concentration.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Objective: To validate G2/M phase arrest in HepG2 cells treated with 2,4-TZDT. Causality & Design: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to nucleic acids. By permeabilizing cells and degrading RNA, PI fluorescence becomes directly proportional to DNA content, allowing differentiation between G1 (2n), S (synthesizing), and G2/M (4n) phases.
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Cell Treatment: Seed HepG2 cells at 2×105 cells/well in a 6-well plate. Incubate for 24h. Treat with the IC 50 concentration of the 2,4-TZDT derivative for 24h and 48h.
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Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix by adding dropwise to 70% cold ethanol while vortexing. Rationale: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for accurate flow cytometry. Store at -20°C for at least 2 hours.
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RNA Degradation: Centrifuge to remove ethanol, wash with PBS, and resuspend in 0.5 mL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Rationale: PI binds to both DNA and double-stranded RNA. RNase A eliminates RNA, ensuring the fluorescent signal is strictly stoichiometric to genomic DNA.
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Staining and Acquisition: Add PI to a final concentration of 20 µg/mL. Incubate in the dark for 15 minutes. Acquire data using a flow cytometer (excitation 488 nm, emission 610 nm).
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Analysis: Use cell cycle modeling software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases. A significant shift of the population into the G2/M peak (4n DNA content) validates the antitubulin mechanism.
References
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Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. 8
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Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. ResearchGate. 10
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Green synthesis of some new thiopyrano[2,3- d ][1,3]thiazoles using lemon juice and their antibacterial activity. ResearchGate. 7
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Synthesis, Biological Evaluation of Novel Thiopyrano[2,3-d]thiazoles Incorporating Arylsulfonate Moiety as Potential Inhibitors of Tubulin Polymerization, and Molecular Modeling Studies. ResearchGate. 5
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Design, Synthesis, Anticancer Evaluation and Molecular Modeling Studies of New Thiazolidinone‐Benzoate Scaffold as EGFR Inhibitors, Cell Cycle Interruption and Apoptosis Inducers in HepG2. ResearchGate. 6
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. 4
-
Recent updates on novel heterocyclic scaffolds of anticancer potential as emerging tubulin inhibitors. ResearchGate. 1
-
Comparative Study of the Structure of Rhodanine, Isorhodanine, Thiazolidine-2,4-dione, and Thiorhodanine. ResearchGate. 2
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). MDPI. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) [mdpi.com]
- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
